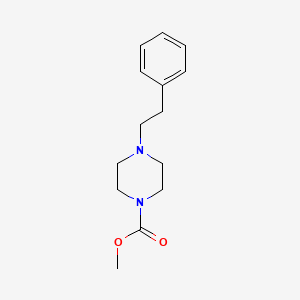

Methyl 4-(2-phenylethyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(2-phenylethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-14(17)16-11-9-15(10-12-16)8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFYMVFFAJJYOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24791022 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of Methyl 4-(2-phenylethyl)piperazine-1-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the formation of piperazine derivatives . Industrial production methods often involve the use of commercially available reagents and catalysts to optimize yield and purity .

Chemical Reactions Analysis

Methyl 4-(2-phenylethyl)piperazine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

- Analgesic Properties

- Modulation of Receptor Activity

- Antifilarial Activity

Case Study 1: Analgesic Efficacy

A study focused on synthesizing various derivatives of piperazine, including this compound, revealed that specific modifications resulted in compounds with significantly improved analgesic properties compared to traditional opioids. The most effective derivative exhibited an ED50 value demonstrating potent analgesic activity while maintaining a favorable safety margin .

Case Study 2: Antifilarial Activity

In preclinical trials, derivatives similar to this compound were tested against Brugia malayi, a causative agent of lymphatic filariasis. Results showed a marked reduction in adult worm viability and microfilariae count, indicating potential as a therapeutic agent against filarial infections .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Methyl 4-(2-phenylethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can act as a scaffold to arrange pharmacophoric groups in the proper position for interaction with target macromolecules . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Piperazine Esters with Aromatic Substituents

Key Observations :

- Ester Group Impact : Methyl esters (e.g., target compound) may exhibit higher metabolic stability compared to ethyl or tert-butyl esters due to steric and electronic effects .

- Substituent Diversity : Phenylethyl groups (target compound) vs. methoxyphenyl (Compound 3 ) or sulfonylphenyl ( ) alter lipophilicity and receptor interaction profiles.

Pharmacologically Active Derivatives

-

- Structure: Methyl 4-(2-fluoro-3-(3-(6-methylpyridin-3-yl)ureido)benzyl)piperazine-1-carboxylate.

- Key Features: Fluorine atom, ureido linker, pyridinyl group.

- Activity: Potent cardiac myosin activator; modulates voltage-gated Na+ currents.

- Comparison : OM’s fluorinated benzyl and pyridinyl groups enhance target specificity compared to the simpler phenylethyl group in the target compound.

Antimycobacterial Piperazine-Xanthone Derivatives :

- Example: Ethyl 4-(2-hydroxy-3-(9-oxo-9H-xanthen-2-yloxy)propyl)piperazine-1-carboxylate (Compound XVIII).

- Activity: 94% inhibition of M. tuberculosis growth (SI < 1 due to cytotoxicity).

- Comparison : The xanthone-propyloxy substituent in XVIII provides π-π stacking and hydrogen-bonding interactions absent in the phenylethyl group of the target compound.

Stability and Salt Forms

- Hydrochloride Salts : Piperazine derivatives like 1-(1-methyl-2-phenylethyl)-4-(phenylmethyl)piperazine dihydrochloride exhibit improved aqueous solubility but may face stability challenges in acidic environments.

- Degradation in Gastric Fluid : Certain tert-butyl piperazine esters (e.g., compounds 1a and 1b in ) degrade in simulated gastric fluid due to labile triazole groups. The target compound’s methyl ester and phenylethyl chain likely confer greater stability.

Biological Activity

Methyl 4-(2-phenylethyl)piperazine-1-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine ring, which is a common structural motif in many pharmacologically active compounds. The presence of the phenethyl group is significant, as it can influence the compound's interaction with biological targets.

Analgesic Properties

Research indicates that compounds within the piperazine class, including this compound, may exhibit analgesic properties. For instance, studies on related compounds have shown that modifications to the piperazine structure can enhance mu-opioid receptor affinity, leading to increased analgesic potency. The structure-activity relationship (SAR) suggests that the introduction of bulky groups, such as phenethyl, can significantly affect binding affinity and selectivity towards opioid receptors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study focusing on pyridylpiperazine derivatives highlighted their potential as efflux pump inhibitors against multidrug-resistant bacteria. Although this compound was not directly tested in this context, its structural analogs showed promise in enhancing the efficacy of existing antibiotics against resistant strains .

Study on Opioid Receptor Affinity

A notable study investigated various piperazine derivatives for their binding affinities to opioid receptors. This compound was included in a series of compounds tested for mu-opioid receptor activity. The results indicated that compounds with phenethyl substitutions exhibited enhanced binding affinities compared to their non-substituted counterparts. This suggests that this compound may possess significant analgesic potential through mu-opioid receptor modulation .

Antifilarial Activity

In another context, related piperazine derivatives were tested for antifilarial activity. While specific data on this compound is limited, the findings from similar compounds indicate that structural modifications can lead to varying degrees of efficacy against filarial infections. The implications of these findings suggest potential avenues for developing new therapeutic agents targeting parasitic infections .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals several key insights:

| Modification | Effect on Activity |

|---|---|

| Addition of bulky groups | Increased mu-opioid receptor affinity |

| Alteration of substituents | Variability in analgesic potency and selectivity |

| Presence of electron-rich groups | Enhanced interaction with biological targets |

This table summarizes how different modifications can impact the biological activity of piperazine derivatives, emphasizing the importance of structural considerations in drug design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(2-phenylethyl)piperazine-1-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A general procedure involves reacting 1-(2-phenylethyl)piperazine with methyl chloroformate in dichloromethane (DCM) under basic conditions (e.g., -diisopropylethylamine, DIPEA) at 0–25°C. Yield optimization may require inert atmosphere control, stoichiometric adjustments (e.g., 1.2 equivalents of methyl chloroformate), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Monitoring by TLC or LC-MS ensures intermediate stability .

Q. How can the structural conformation of this compound be validated?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound in a solvent system (e.g., DCM/hexane), collect diffraction data using a Bruker APEXII CCD system (MoKα radiation, λ = 0.71073 Å), and refine the structure with SHELX software. Key parameters include bond angles (e.g., N–C–C torsion angles) and chair conformation of the piperazine ring. For non-crystalline samples, use / NMR to confirm substituent positions and NOESY for spatial proximity analysis .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodological Answer :

- Purity : HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) with ≥95% purity threshold.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Hydrolytic stability of the methyl ester group can be assessed in buffered solutions (pH 1–9) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

- Methodological Answer : Discrepancies in target engagement (e.g., enzyme inhibition vs. cellular assays) may arise from off-target effects or metabolite interference. Use orthogonal assays:

- In vitro : Radioligand binding assays (e.g., -labeled substrates) to measure direct target affinity.

- Cellular : Knockout models (CRISPR/Cas9) to validate specificity.

- Metabolite Screening : Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via UPLC-QTOF-MS .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking : Use AutoDock Vina or Schrödinger Glide to model binding to targets (e.g., prolyl-hydroxylases or MAGL). Parameterize the force field (OPLS3e) and validate with co-crystallized ligands.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å). Key interactions include hydrogen bonding with the piperazine N-atoms and π-π stacking of the phenyl group .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?

- Methodological Answer : Synthesize enantiomers via chiral resolution (Chiralpak AD-H column, heptane/ethanol) and compare:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.